6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Amidation and Cyclization: The most common approach involves the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with the appropriate acid chloride to generate substituted anthranilates. These anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Condensation Reactions: Another method involves the condensation of anthranilic acid derivatives with ortho esters and ammonium acetate to afford 2-substituted-4(3H)-quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom and methoxyphenyl group can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cycloaddition Reactions: The quinazolinone core can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazolinone derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-4(3H)-quinazolinones: These compounds share a similar core structure but differ in the substituents attached to the quinazolinone ring.
3-Substituted-4(3H)-quinazolinones: These derivatives have substitutions at the 3-position of the quinazolinone ring.
2,3-Disubstituted-4(3H)-quinazolinones: These compounds have substitutions at both the 2- and 3-positions of the quinazolinone ring.
Uniqueness
6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both a bromine atom and a methoxyphenyl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, biological activity, and potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-8-9(16)2-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYFLHGWSGWNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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